molecular formula C18H16N2O2S B12607704 2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile CAS No. 875935-91-4

2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile

Cat. No.: B12607704
CAS No.: 875935-91-4
M. Wt: 324.4 g/mol
InChI Key: VTTKXIFAGQQBNX-UHFFFAOYSA-N
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Description

2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile is an organic compound with the molecular formula C18H18O2S. This compound is characterized by the presence of sulfanediyl and phenylene groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile typically involves the reaction of 4-methyl-2,1-phenylene with sulfanediyl bis(oxy) groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenylene groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenylene derivatives.

Scientific Research Applications

2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through covalent bonding, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid
  • 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diethanol
  • 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}dibenzene

Uniqueness

2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile is unique due to its specific combination of sulfanediyl and phenylene groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.

Properties

CAS No.

875935-91-4

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[2-[2-(cyanomethoxy)-5-methylphenyl]sulfanyl-4-methylphenoxy]acetonitrile

InChI

InChI=1S/C18H16N2O2S/c1-13-3-5-15(21-9-7-19)17(11-13)23-18-12-14(2)4-6-16(18)22-10-8-20/h3-6,11-12H,9-10H2,1-2H3

InChI Key

VTTKXIFAGQQBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC#N)SC2=C(C=CC(=C2)C)OCC#N

Origin of Product

United States

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